Cas no 2227671-78-3 ((1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol is a chiral thiazole derivative characterized by its trifluoroethanol moiety and methoxy-substituted heterocyclic structure. This compound exhibits high stereochemical purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of electron-withdrawing groups, including chlorine and trifluoromethyl, enhances its reactivity in nucleophilic substitution and coupling reactions. Its well-defined stereocenter at the C-1 position ensures precise control in enantioselective transformations. The thiazole core contributes to its stability and potential bioactivity, particularly in agrochemical and medicinal chemistry research. This compound serves as a versatile intermediate for the development of advanced small-molecule therapeutics and functional materials.
(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol structure
2227671-78-3 structure
Product name:(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
CAS No:2227671-78-3
MF:C6H5ClF3NO2S
Molecular Weight:247.622609853745
CID:5804308
PubChem ID:165708193

(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
    • EN300-1956858
    • 2227671-78-3
    • インチ: 1S/C6H5ClF3NO2S/c1-13-5-11-4(7)2(14-5)3(12)6(8,9)10/h3,12H,1H3/t3-/m1/s1
    • InChIKey: SEMXYUIHXQPBGN-GSVOUGTGSA-N
    • SMILES: ClC1=C([C@H](C(F)(F)F)O)SC(=N1)OC

計算された属性

  • 精确分子量: 246.9681618g/mol
  • 同位素质量: 246.9681618g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 206
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 70.6Ų

(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1956858-0.25g
(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227671-78-3
0.25g
$1762.0 2023-09-17
Enamine
EN300-1956858-0.5g
(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227671-78-3
0.5g
$1838.0 2023-09-17
Enamine
EN300-1956858-1g
(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227671-78-3
1g
$1915.0 2023-09-17
Enamine
EN300-1956858-5g
(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227671-78-3
5g
$5553.0 2023-09-17
Enamine
EN300-1956858-1.0g
(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227671-78-3
1g
$1915.0 2023-05-31
Enamine
EN300-1956858-10.0g
(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227671-78-3
10g
$8234.0 2023-05-31
Enamine
EN300-1956858-0.1g
(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227671-78-3
0.1g
$1685.0 2023-09-17
Enamine
EN300-1956858-0.05g
(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227671-78-3
0.05g
$1608.0 2023-09-17
Enamine
EN300-1956858-10g
(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227671-78-3
10g
$8234.0 2023-09-17
Enamine
EN300-1956858-5.0g
(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227671-78-3
5g
$5553.0 2023-05-31

(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol 関連文献

(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-olに関する追加情報

Comprehensive Overview of (1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227671-78-3)

In the realm of specialty chemicals, (1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227671-78-3) stands out as a compound of significant interest due to its unique structural properties and potential applications. This chiral molecule, characterized by its thiazole ring and trifluoroethanol moiety, has garnered attention in pharmaceutical and agrochemical research. Its CAS number 2227671-78-3 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions.

The compound's 4-chloro-2-methoxy-1,3-thiazol-5-yl group is a key structural feature, contributing to its reactivity and binding affinity in biological systems. This moiety is often explored in drug discovery for its ability to modulate enzyme activity or receptor interactions. Meanwhile, the trifluoroethyl segment enhances metabolic stability and lipophilicity, traits highly sought after in modern medicinal chemistry. Recent trends in AI-assisted molecular design have highlighted similar compounds as promising candidates for targeted therapies, aligning with growing interest in personalized medicine approaches.

From a synthetic chemistry perspective, the preparation of (1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol involves sophisticated asymmetric synthesis techniques to achieve the desired (S)-configuration. This stereochemical purity is crucial for its potential biological activity, as enantiomers often exhibit dramatically different pharmacological profiles. The compound's chirality makes it particularly relevant to current discussions about green chemistry and sustainable manufacturing, where efficient stereocontrol methods are actively being developed to reduce waste and energy consumption.

Analytical characterization of CAS 2227671-78-3 typically employs advanced techniques such as chiral HPLC for purity assessment and X-ray crystallography for absolute configuration determination. These methods address the increasing regulatory demands for thorough characterization of chiral compounds, especially in pharmaceutical development pipelines. The compound's spectroscopic properties (NMR, IR, MS) have been extensively documented, providing valuable reference data for researchers working with similar heterocyclic compounds.

In material science applications, the thiazole core of this molecule shows potential for creating novel functional materials. Its electronic properties and ability to form coordination complexes make it interesting for organic electronics and catalysis research. This aligns with current industry focus on developing high-performance materials for renewable energy technologies and electronic devices.

The stability and storage conditions of (1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol are frequently discussed topics in technical forums. Proper handling under inert atmosphere and low-temperature storage are generally recommended to maintain the compound's integrity, reflecting broader concerns about chemical stability in specialty chemical applications. These considerations are particularly relevant given the compound's potential use in long-term research projects and commercial scale-up processes.

Patent literature reveals growing interest in derivatives of this compound for various applications, with particular emphasis on its bioactive properties. The 4-chloro-2-methoxy-thiazole scaffold appears in several recent patents related to crop protection agents, demonstrating its versatility beyond pharmaceutical applications. This dual applicability makes CAS 2227671-78-3 an attractive subject for cross-disciplinary research collaborations.

From a regulatory standpoint, the compound's status as a non-prohibited substance allows for broad research applications. However, researchers must stay informed about evolving chemical regulations, especially concerning fluorinated compounds and their environmental impact. The presence of both chlorine and fluorine atoms in the structure warrants careful consideration of environmental persistence in development programs.

The commercial availability of (1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol through specialty chemical suppliers has facilitated its adoption in various research programs. Current market trends show increasing demand for such building block chemicals, driven by expansion in contract research organizations and academic investigation of novel heterocyclic scaffolds.

Future research directions for this compound likely include exploration of its structure-activity relationships through systematic derivatization, particularly focusing on modifications to the methoxy group and chloro substituent. Such studies could unlock new applications in biocatalysis or material science, areas where tailored molecular properties are increasingly valuable. The compound's unique combination of features positions it well for these emerging research frontiers.

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